5-フルオロピリミジン-2,4,6-トリオール

概要

説明

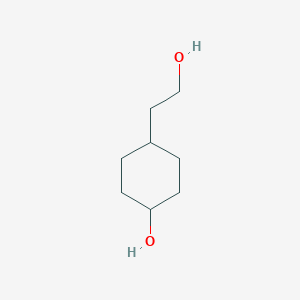

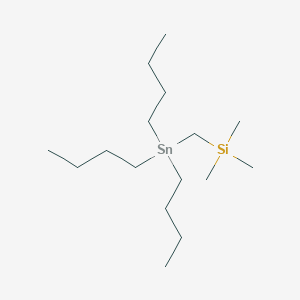

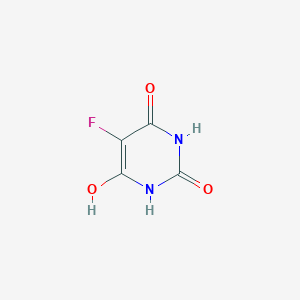

5-Fluoropyrimidine-2,4,6-triol is a chemical compound with the molecular formula C4H3FN2O3 and a molecular weight of 146.08 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 5-Fluoropyrimidine-2,4,6-triol is 1S/C4H3FN2O3/c5-1-2(8)6-4(10)7-3(1)9/h(H3,6,7,8,9,10) . This indicates the presence of 4 carbon atoms, 3 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 3 oxygen atoms in the molecule .Physical And Chemical Properties Analysis

5-Fluoropyrimidine-2,4,6-triol is a powder at room temperature . It has a molecular weight of 146.08 .科学的研究の応用

抗ウイルス研究

いくつかのフルオロピリミジンが抗ウイルス特性を示していることを考えると、5-フルオロピリミジン-2,4,6-トリオールを抗ウイルス剤として使用する研究の可能性があります。

各アプリケーションの詳細については、以下の情報源を参照してください。

- MilliporeSigma 化学合成と材料科学の側面について。

- MDPI と Frontiers がん治療と薬物遺伝学のアプリケーションについて。

- Springer Link 核酸研究と酵素阻害研究における化合物の使用に関連する可能性のある置換フルオロピリミジンに関する情報について。

作用機序

Target of Action

The primary target of 5-Fluoropyrimidine-2,4,6-triol is the enzyme thymidylate synthase (TS) . TS plays a crucial role in the synthesis of DNA by converting deoxyuridylic acid to thymidylic acid . By inhibiting TS, 5-Fluoropyrimidine-2,4,6-triol disrupts DNA synthesis, which is vital for cell replication .

Mode of Action

5-Fluoropyrimidine-2,4,6-triol exerts its action by binding to the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to thymidylate synthase (TS) to form a covalently bound ternary complex . This binding inhibits the function of TS, thereby disrupting the synthesis of DNA and RNA .

Biochemical Pathways

5-Fluoropyrimidine-2,4,6-triol affects the pyrimidine catabolic pathway . It is converted to its active form, 5-fluorouracil (5-FU), which is then metabolized to form fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate . These active nucleotides are incorporated into DNA and RNA, disrupting their normal function and leading to cell death .

Pharmacokinetics

The pharmacokinetics of 5-Fluoropyrimidine-2,4,6-triol involves its transformation to 5-fluorouracil (5-FU) and subsequent metabolic activation of 5-FU . The rate-limiting enzyme in 5-FU catabolism, dihydropyrimidine dehydrogenase (DPD), plays a critical role in determining the metabolism and pharmacology of 5-FU . Variability in DPD activity in the population accounts for observed differences in the pharmacokinetics and oral bioavailability of 5-FU .

Result of Action

The molecular and cellular effects of 5-Fluoropyrimidine-2,4,6-triol’s action include the disruption of DNA and RNA synthesis, leading to cell death . The misincorporation of fluoronucleotides into DNA and RNA, and the inhibition of the nucleotide synthetic enzyme thymidylate synthase (TS), contribute to the cytotoxicity of 5-Fluoropyrimidine-2,4,6-triol .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

5-Fluoropyrimidine-2,4,6-triol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 5-Fluoropyrimidine-2,4,6-triol is with thymidylate synthase, an enzyme involved in the synthesis of thymidine monophosphate, a nucleotide essential for DNA replication and repair . By inhibiting thymidylate synthase, 5-Fluoropyrimidine-2,4,6-triol disrupts DNA synthesis, leading to cytotoxic effects on rapidly dividing cells.

Additionally, 5-Fluoropyrimidine-2,4,6-triol interacts with RNA modifying enzymes such as tRNA methyltransferase 2 homolog A and pseudouridylate synthase . These interactions result in the inhibition of RNA processing and modification, further contributing to the compound’s cytotoxicity. The high electronegativity of the fluorine atom in 5-Fluoropyrimidine-2,4,6-triol enhances its binding affinity to these enzymes, making it a potent inhibitor.

Cellular Effects

The effects of 5-Fluoropyrimidine-2,4,6-triol on various cell types and cellular processes are profound. This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 5-Fluoropyrimidine-2,4,6-triol induces apoptosis by activating the intrinsic apoptotic pathway . It also affects cell cycle regulation by causing cell cycle arrest at the S-phase, preventing DNA replication and cell division.

Moreover, 5-Fluoropyrimidine-2,4,6-triol impacts gene expression by incorporating into RNA and DNA, leading to the disruption of normal transcription and translation processes . This incorporation results in the production of faulty proteins and RNA molecules, ultimately causing cell death. The compound’s ability to inhibit thymidylate synthase also leads to the depletion of nucleotide pools, further impairing cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of 5-Fluoropyrimidine-2,4,6-triol involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The primary mechanism of action is the inhibition of thymidylate synthase, which prevents the synthesis of thymidine monophosphate . This inhibition leads to the accumulation of deoxyuridine monophosphate, causing DNA damage and cell death.

Additionally, 5-Fluoropyrimidine-2,4,6-triol binds to RNA modifying enzymes, inhibiting their activity and disrupting RNA processing . This binding results in the production of defective RNA molecules, further contributing to the compound’s cytotoxic effects. The incorporation of 5-Fluoropyrimidine-2,4,6-triol into DNA and RNA also leads to the formation of abnormal nucleic acid structures, impairing their function and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Fluoropyrimidine-2,4,6-triol change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that 5-Fluoropyrimidine-2,4,6-triol is relatively stable under normal storage conditions, with minimal degradation over time . Its cytotoxic effects on cells can vary depending on the duration of exposure and the concentration used.

Long-term exposure to 5-Fluoropyrimidine-2,4,6-triol in in vitro and in vivo studies has demonstrated sustained cytotoxicity, leading to persistent DNA damage and cell death . The compound’s ability to inhibit thymidylate synthase and disrupt RNA processing results in prolonged effects on cellular metabolism and function. These temporal effects highlight the importance of carefully monitoring the duration and dosage of 5-Fluoropyrimidine-2,4,6-triol in experimental settings.

Dosage Effects in Animal Models

The effects of 5-Fluoropyrimidine-2,4,6-triol vary with different dosages in animal models. At low doses, the compound exhibits moderate cytotoxicity, primarily affecting rapidly dividing cells . As the dosage increases, the cytotoxic effects become more pronounced, leading to significant DNA damage, cell cycle arrest, and apoptosis.

High doses of 5-Fluoropyrimidine-2,4,6-triol can result in toxic or adverse effects, including gastrointestinal toxicity, myelosuppression, and cardiotoxicity . These toxic effects are dose-dependent and highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse reactions. Animal studies have also shown that the compound’s pharmacokinetics and biodistribution can influence its toxicity profile, with higher doses leading to increased accumulation in target tissues .

Metabolic Pathways

5-Fluoropyrimidine-2,4,6-triol is involved in several metabolic pathways, interacting with various enzymes and cofactors. The primary metabolic pathway involves the conversion of 5-Fluoropyrimidine-2,4,6-triol to its active metabolites, which exert cytotoxic effects on cells . Dihydropyrimidine dehydrogenase is a key enzyme in the catabolism of 5-Fluoropyrimidine-2,4,6-triol, converting it to inactive metabolites that are excreted from the body .

The compound also affects metabolic flux and metabolite levels by inhibiting thymidylate synthase and disrupting nucleotide synthesis . This inhibition leads to the accumulation of deoxyuridine monophosphate and other intermediates, causing imbalances in nucleotide pools and impairing cellular metabolism. The interactions with RNA modifying enzymes further contribute to the compound’s metabolic effects, disrupting RNA processing and function .

Transport and Distribution

The transport and distribution of 5-Fluoropyrimidine-2,4,6-triol within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, 5-Fluoropyrimidine-2,4,6-triol is distributed to different cellular compartments, including the nucleus and mitochondria .

The localization and accumulation of 5-Fluoropyrimidine-2,4,6-triol in specific tissues are influenced by its interactions with binding proteins and transporters . These interactions determine the compound’s bioavailability and therapeutic efficacy, as well as its potential for toxicity. Studies have shown that 5-Fluoropyrimidine-2,4,6-triol can accumulate in rapidly dividing tissues, such as tumors, leading to enhanced cytotoxic effects .

Subcellular Localization

The subcellular localization of 5-Fluoropyrimidine-2,4,6-triol plays a critical role in its activity and function. The compound is primarily localized in the nucleus, where it exerts its effects on DNA synthesis and repair . The incorporation of 5-Fluoropyrimidine-2,4,6-triol into DNA leads to the formation of abnormal nucleic acid structures, impairing their function and stability .

Additionally, 5-Fluoropyrimidine-2,4,6-triol can be found in the cytoplasm, where it interacts with RNA modifying enzymes and disrupts RNA processing . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.

特性

IUPAC Name |

5-fluoro-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O3/c5-1-2(8)6-4(10)7-3(1)9/h1H,(H2,6,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLXWCNTARBVLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=O)NC1=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502570 | |

| Record name | 5-Fluoropyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

767-80-6 | |

| Record name | 5-Fluoropyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R,7R)-7-amino-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1590605.png)

![2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1590610.png)

![6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1590612.png)

![Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane](/img/no-structure.png)